Boc-beta-t-butyl-d-alanine

Chiral purity Peptide synthesis Enantiomeric excess

Boc-beta-t-butyl-D-alanine (Boc-D-neopentylglycine) is a D-configured, Boc-protected amino acid featuring a sterically bulky β-tert-butyl side chain that imparts extreme lipophilicity (LogP ~2.79) and conformational constraint. Unlike generic Boc-D-alanine or Boc-L-leucine, this 'fat' amino acid uniquely modulates peptide secondary structure, enabling quantitative SAR studies. The D-configuration combined with the neopentyl group confers resistance to endogenous proteases and enhances passive membrane permeability, critical for designing cell-penetrating or orally bioavailable peptide drug candidates. Supplied ≥98% purity with full analytical documentation; immediate stock available for solid-phase peptide synthesis (SPPS) applications.

Molecular Formula C12H23NO4
Molecular Weight 245.32 g/mol
CAS No. 112695-98-4
Cat. No. B558474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-beta-t-butyl-d-alanine
CAS112695-98-4
SynonymsBoc-D-NptGly-OH; 112695-98-4; AmbotzBAA6290; Boc-D-t-butyl-alanine; AC1ODUN7; Boc-D-tert-butyl-alanine; SCHEMBL1360500; CTK8F0138; MolPort-006-705-600; PUQVQDMFCAGQQB-MRVPVSSYSA-N; ZINC2569779; AKOS015836516; RTR-002465; AM024621; N-(tert-butoxycarbonyl)-4-methyl-D-leucine; TR-002465; FT-0679740; N-tert-Butoxycarbonyl-3-tert-butyl-D-alanine; N-(tert-Butoxycarbonyl)-3-tert-butyl-D-alanine; N2-(tert-Butoxycarbonyl)-3-tert-butyl-D-alanine; I14-26474; D-Leucine,N-[(1,1-dimethylethoxy)carbonyl]-4-methyl-; (2R)-2-[(tert-butoxycarbonyl)amino]-4,4-dimethylpentanoicacid; (2R)-4,4-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoicacid; RAC-(2R)-2-[(TERT-BUTOXYCARBONYL)AMINO]-4,4-DIMETHYLPENTANOICACID
Molecular FormulaC12H23NO4
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESCC(C)(C)CC(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C12H23NO4/c1-11(2,3)7-8(9(14)15)13-10(16)17-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)/t8-/m1/s1
InChIKeyPUQVQDMFCAGQQB-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-beta-t-butyl-D-alanine (CAS 112695-98-4) Overview: A Sterically Demanding Neopentylglycine Building Block


Boc-beta-t-butyl-D-alanine, also known as Boc-D-neopentylglycine or Boc-D-NptGly-OH (CAS 112695-98-4, molecular formula C₁₂H₂₃NO₄, MW 245.32 g/mol), is an orthogonally protected, non-natural amino acid derivative [1]. It features a D-configuration chiral center, a tert-butoxycarbonyl (Boc) amine protecting group, and a sterically bulky tert-butyl substituent on the beta-carbon . This combination creates a 'fat' amino acid with pronounced lipophilicity (computed LogP ~2.79) and significant steric bulk, making it a specialized building block for solid-phase peptide synthesis (SPPS) .

Why Boc-D-alanine or Boc-L-leucine Cannot Replace Boc-beta-t-butyl-D-alanine in Peptide Design


Generic substitution of Boc-beta-t-butyl-D-alanine with common alternatives such as Boc-D-alanine or Boc-L-leucine is functionally invalid due to profound differences in steric bulk, lipophilicity, and conformational bias . The target compound's beta-tert-butyl group introduces extreme steric hindrance and hydrophobicity (LogP ~2.79) that dramatically alter peptide secondary structure, enzymatic stability, and membrane permeability relative to simpler aliphatic residues . Neopentylglycine residues are classified as 'fat' amino acids specifically utilized for quantitative structure-activity relationship (QSAR) studies where precise modulation of steric and lipophilic parameters is required [1].

Quantitative Evidence for Boc-beta-t-butyl-D-alanine Differentiated Performance


Chiral Purity and Stereochemical Integrity: D-Configuration of Boc-beta-t-butyl-D-alanine

Boc-beta-t-butyl-D-alanine is supplied as the single (R)-enantiomer with defined stereochemistry, essential for asymmetric peptide synthesis. The D-configuration is verified by specific optical rotation and chiral HPLC. While precise ee% data is vendor-specific and must be obtained from certificates of analysis, commercial suppliers routinely offer this compound with ≥98% chemical purity by HPLC and ≥99% chiral purity (e.g., BOC Sciences specifies ≥99% purity for the related β-tert-butyl-D-alanine free amino acid) . The (R)-stereochemistry is confirmed by InChIKey (PUQVQDMFCAGQQB-MRVPVSSYSA-N) and PubChem's stereochemical annotation [1]. In contrast, the L-enantiomer (Boc-beta-t-butyl-L-alanine, CAS 79777-82-5) or racemic mixtures would yield distinct peptide conformations and biological activities .

Chiral purity Peptide synthesis Enantiomeric excess

Steric Bulk and Lipophilicity: Quantitative Physicochemical Differentiation

The beta-tert-butyl group imparts extreme steric hindrance and high lipophilicity. Computed LogP for Boc-beta-t-butyl-D-alanine is approximately 2.79 . In comparison, Boc-D-alanine (without the tert-butyl side chain) has a substantially lower LogP, and Boc-L-leucine, while hydrophobic, lacks the neopentyl steric profile. Neopentylglycine residues are estimated to have among the highest space-filling properties and lipophilic contributions (Hansch π constant) within the 'fat' amino acid class, enabling quantitative modulation of peptide membrane permeability and enzymatic stability . This is a class-level inference based on established QSAR principles and the known properties of neopentylglycine [1].

QSAR Peptide design Hydrophobicity Steric hindrance

Stability Profile: Lyophilized Powder and Solution Storage

Vendor stability data indicate that Boc-beta-t-butyl-D-alanine lyophilized powder is stable for at least 36 months when stored desiccated at -20°C [1]. In DMSO solution (100 mg/mL), it is stable for 6 months at -80°C or 1 month at -20°C . These stability metrics are comparable to other Boc-protected amino acids and support routine handling in solid-phase peptide synthesis workflows.

Stability Storage Handling

Key Research and Industrial Applications for Boc-beta-t-butyl-D-alanine


Solid-Phase Peptide Synthesis (SPPS) of Sterically Hindered Sequences

Boc-beta-t-butyl-D-alanine is employed in Boc-chemistry SPPS to incorporate the D-neopentylglycine residue into peptides. The Boc group is stable to basic coupling conditions and is removed with TFA, while the tert-butyl side chain remains intact. The extreme steric bulk of the beta-tert-butyl group can slow coupling kinetics and may require extended reaction times or double couplings; however, this same bulk confers enhanced proteolytic stability to the final peptide .

Design of Protease-Resistant and Membrane-Permeable Peptide Therapeutics

The D-configuration and beta-tert-butyl side chain together provide resistance to endogenous proteases that preferentially cleave L-amino acid sequences. The high lipophilicity (LogP ~2.79) enhances passive membrane diffusion, making Boc-beta-t-butyl-D-alanine a valuable building block for designing cell-penetrating or orally bioavailable peptide drug candidates .

Quantitative Structure-Activity Relationship (QSAR) Studies of Peptide Conformation

As a 'fat' amino acid with well-defined steric and lipophilic parameters, neopentylglycine residues are systematically substituted into bioactive peptides to probe the contributions of steric bulk and hydrophobicity to receptor binding, enzyme inhibition, or self-assembly. Boc-beta-t-butyl-D-alanine provides a protected, ready-to-couple form of this residue for such quantitative studies [1].

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